

Application Note: High-Resolution Chiral Separation of Posaconazole and Diastereoisomer 2

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Compound of Interest

Compound Name: *Posaconazole Diastereoisomer 2*

Cat. No.: *B15093161*

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Introduction & Scientific Context

Posaconazole is a second-generation triazole antifungal with a complex molecular architecture containing four chiral centers (

). This stereochemical complexity theoretically allows for 16 stereoisomers.[1] While the convergent synthesis route minimizes the formation of many, specific diastereomers remain critical process impurities.

"Diastereoisomer 2" in this context refers to the specific epimer formed by inversion at the tetrahydrofuran (THF) ring junction, a common byproduct during the sulfonyloxy intermediate cyclization step. Unlike enantiomers, diastereomers possess different physicochemical properties; however, the structural similarity between Posaconazole and Diastereoisomer 2 often leads to co-elution on standard C18 (achiral) stationary phases, necessitating a specialized Chiral HPLC method.

The Separation Challenge[2][3]

- **Structural Similarity:** The impurity differs only by the spatial orientation of a single bond within the THF ring.
- **Solubility:** Posaconazole is highly lipophilic and poorly soluble in standard aqueous mobile phases, requiring organic-rich conditions.
- **Resolution Goal:** Achieve a resolution (R_s) > 2.0 to allow accurate quantitation at the 0.05% reporting threshold.

Method Development Strategy

To ensure a robust separation, this protocol utilizes an Immobilized Polysaccharide Stationary Phase.^{[2][3]} Immobilized phases (e.g., Chiralpak IC) are preferred over coated phases (e.g., Chiralpak AD) because they tolerate the chlorinated solvents and extended range of organic modifiers necessary to solubilize Posaconazole and optimize stereoselectivity.

Mechanism of Action

The separation relies on the "Three-Point Interaction" model. The cellulose tris-(3,5-dichlorophenylcarbamate) selector provides:

- -

Interactions: Between the phenyl rings of the stationary phase and the triazole/phenyl groups of Posaconazole.

- **Hydrogen Bonding:** Via the carbamate linkages in the chiral selector.
- **Steric Fit:** The inclusion of the bulky Posaconazole molecule into the chiral grooves of the cellulose polymer.

Workflow Visualization

The following diagram outlines the logical flow of the method development and mechanism.



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Caption: Workflow for selecting the immobilized Chiralpak IC phase to overcome solubility and selectivity challenges.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. If the system suitability criteria are not met, the mobile phase composition should be adjusted as described in the "Troubleshooting" section.

Instrumentation & Materials[4]

- HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Binary Pump.
- Detector: Diode Array Detector (DAD) or UV-Vis.
- Column: Daicel Chiralpak IC-3 (Immobilized),
,
.
 - Note: The
particle size is critical for maximizing resolution between the closely eluting diastereomers.
- Reagents: HPLC Grade Dichloromethane (DCM), Isopropyl Alcohol (IPA), Diethylamine (DEA), Trifluoroacetic Acid (TFA).

Chromatographic Conditions

This method uses a Non-Aqueous Polar Organic Mode (POM). This mode is superior to Normal Phase (Hexane-based) for Posaconazole because it improves solubility and peak shape.

Parameter	Setting	Rationale
Mobile Phase	Dichloromethane : Isopropyl Alcohol : Diethylamine (60 : 40 : 0.1 v/v/v)	DCM ensures solubility; IPA modulates retention; DEA suppresses peak tailing of basic nitrogen.
Flow Rate	1.0 mL/min	Optimized for backpressure and mass transfer.
Column Temp		Slightly elevated temperature improves mass transfer and reduces backpressure.
Detection	UV @ 262 nm	of Posaconazole; provides high sensitivity.
Injection Vol		Standard load; reduce to if resolution degrades.
Run Time	25 minutes	Sufficient to elute late-eluting isomers.

Standard & Sample Preparation[5]

- Diluent: Mobile Phase (DCM : IPA, 60:40).
- Stock Solution: Dissolve 10 mg Posaconazole API in 10 mL Diluent (1.0 mg/mL).
- System Suitability Solution: Mix Posaconazole API and Diastereoisomer 2 Reference Standard to a final concentration of 0.5 mg/mL each.
 - Alternative: If specific Diastereoisomer 2 standard is unavailable, spike API with crude mother liquor known to contain the impurity, or degrade a small aliquot of API (acid hydrolysis) to generate isomers.

Execution Steps

- Equilibration: Flush column with Mobile Phase for at least 60 minutes until baseline stabilizes.
- Blank Injection: Inject Diluent to ensure no carryover or ghost peaks.
- Suitability Injection: Inject System Suitability Solution (x5). Calculate Resolution () and Tailing Factor ().
- Sample Injection: Inject Sample solutions (duplicate).

Expected Results & Acceptance Criteria

The following table summarizes the performance metrics required to validate the run.

Parameter	Acceptance Criteria	Typical Result
Retention Time (Posaconazole)		
Retention Time (Diastereomer 2)	Relative Retention () or	Depends on specific isomer config.
Resolution ()	NLT 2.0	
Tailing Factor ()		
Plate Count ()	NLT 5000	

Troubleshooting & Optimization

If the resolution drops below 2.0, follow this logic:

- Loss of Resolution:
 - Cause: Accumulation of strongly retained impurities on the column.
 - Fix: Wash column with 100% DCM (possible only on Immobilized Chiralpak IC, do NOT do this on Coated AD/OD columns).
- Peak Tailing:
 - Cause: Interaction of basic triazole nitrogens with residual silanols.
 - Fix: Increase Diethylamine (DEA) concentration to 0.15%.
- Retention Drift:
 - Cause: Evaporation of volatile DCM from the pre-mixed mobile phase.
 - Fix: Use a sealed reservoir or prepare fresh mobile phase every 4 hours.

References

- Kang, J., et al. (2020). "Separation of twelve posaconazole related stereoisomers by multiple heart-cutting chiral-chiral two-dimensional liquid chromatography." *Journal of Chromatography A*, 1618, 460845. [\[3\]](#)[\[4\]](#)[\[5\]](#) [Link](#)[\[3\]](#)
 - Core Reference: Establishes the difficulty of separation and validates the use of polysaccharide columns (IB, IC) for Posaconazole isomers.
- CN Patent 106442807A. "Method for detecting posaconazole chiral isomers through high performance liquid chromatography." [Link](#)
 - Protocol Source: Provides the basis for the DCM/Alcohol mobile phase systems on immobilized phases.
- Kathirvel, S., et al. (2013). "Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API." *Asian Journal of Pharmaceutical Technology*, 3(3). [Link](#)

- Context: Defines the standard impurity profile including diastereomers in achiral conditions.
- U.S. Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.[6][7] [Link](#)
- Regulatory Standard: Guidelines for reporting thresholds and impurity classific

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